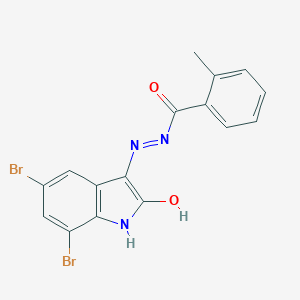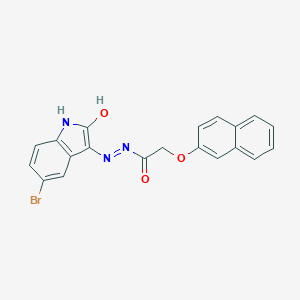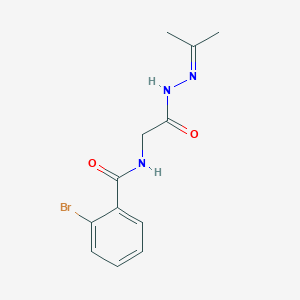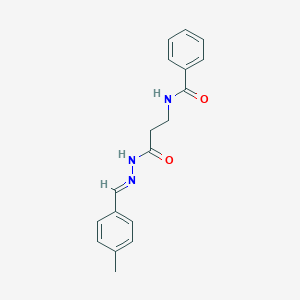
(Z)-N'-(5,7-Dibrom-2-oxoindolin-3-yliden)-2-methylbenzohydrazid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dibromo-substituted oxindole core linked to a methylbenzohydrazide moiety through a hydrazone linkage. The presence of bromine atoms and the oxindole framework contribute to its distinctive chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide is used as a building block for the synthesis of more complex molecules
Biology: The compound’s biological activity is of interest in the field of medicinal chemistry. Researchers investigate its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors. Its dibromo-substituted oxindole core is a key feature in this context.
Medicine: In medicine, (Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide is studied for its potential therapeutic effects. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development and clinical research.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials, dyes, and pigments. Its reactivity and stability are advantageous in these contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide typically involves the condensation of 5,7-dibromo-2-oxoindoline-3-carbaldehyde with 2-methylbenzohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage or other reducible functional groups.
Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Oxidized derivatives such as oxides or hydroxylated products.
Reduction: Reduced forms of the compound, potentially with altered hydrazone linkages.
Substitution: Substituted products where bromine atoms are replaced by nucleophiles.
Wirkmechanismus
The mechanism of action of (Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromo-substituted oxindole core and hydrazone linkage play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
(Z)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide: A similar compound with a single bromine atom, which may exhibit different reactivity and biological activity.
(Z)-N’-(5,7-dichloro-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide: A compound with chlorine atoms instead of bromine, potentially leading to variations in chemical and biological properties.
(Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-ethylbenzohydrazide: A derivative with an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness: (Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide is unique due to its specific substitution pattern and the presence of both bromine atoms and the oxindole core. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Eigenschaften
IUPAC Name |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2N3O2/c1-8-4-2-3-5-10(8)15(22)21-20-14-11-6-9(17)7-12(18)13(11)19-16(14)23/h2-7,19,23H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIDXSFTPXBRNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-[(3-aminobenzoyl)amino]benzoate](/img/structure/B352374.png)
![1-(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonyl)-pyrrolidine-2-carboxylic acid](/img/structure/B352395.png)

![4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B352404.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B352411.png)
![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide](/img/structure/B352413.png)



![5-bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B352426.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B352432.png)

![N-{2-[2-(5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B352438.png)
![{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B352445.png)
